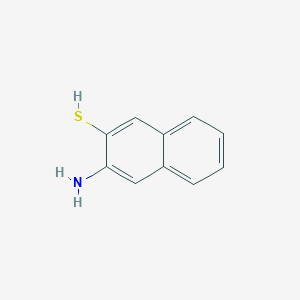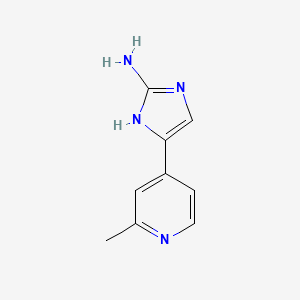
5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine is a heterocyclic compound that features both pyridine and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole and pyridine derivatives.
Aplicaciones Científicas De Investigación
5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, catalysts, and other functional materials.
Mecanismo De Acción
The mechanism of action of 5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access . Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses .
Comparación Con Compuestos Similares
2-Amino-4-methylpyridine: Shares a similar pyridine structure but lacks the imidazole ring.
2-(Methylamino)pyridine: Contains a methylamino group instead of an amino-imidazole group.
Imidazo[1,2-a]pyridines: A class of compounds with similar imidazole-pyridine structures but different substitution patterns.
Uniqueness: 5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine is unique due to its combined pyridine and imidazole rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H10N4 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
5-(2-methylpyridin-4-yl)-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H10N4/c1-6-4-7(2-3-11-6)8-5-12-9(10)13-8/h2-5H,1H3,(H3,10,12,13) |
Clave InChI |
VYRVCJBGGRHFTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1)C2=CN=C(N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


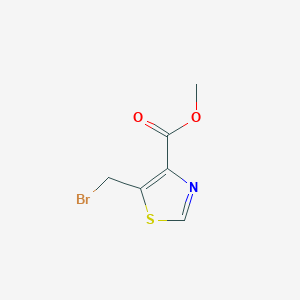



![4H,10H-pyrazolo[5,1-c][1,4]benzoxazepin-2-ylmethanol](/img/structure/B8325145.png)
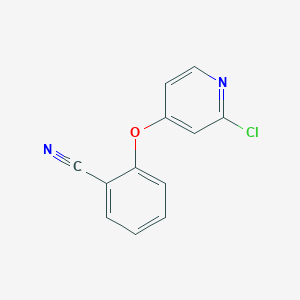

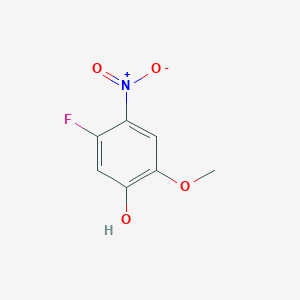
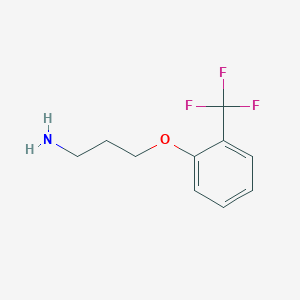


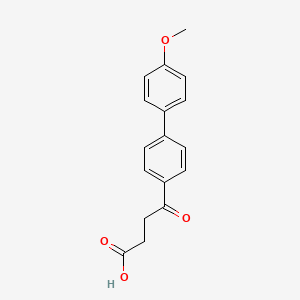
![2-Chloro-1-[4-(2,4-difluoro-phenyl)-piperidin-1-yl]-ethanone](/img/structure/B8325200.png)
